molecular formula C8H15FN2O2 B13274690 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

Cat. No.: B13274690
M. Wt: 190.22 g/mol
InChI Key: BZQFYZISGBFTTP-UHFFFAOYSA-N
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Description

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a compound that features a piperidine ring, a fluorine atom, and a hydroxyimino group. Piperidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development . This compound’s unique structure makes it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Biological Activity

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 1850916-38-9
  • Molecular Weight : 190.22 g/mol
  • Chemical Formula : C10_{10}H14_{14}FN2_{2}O

The presence of the fluorine atom and the hydroxyimino group are crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A study conducted on various β-amino alcohol analogues demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications in the piperidine ring can enhance efficacy against these pathogens .

CompoundMIC (μM) against Staphylococcus aureusMIC (μM) against Bacillus subtilis
4a3216
4e88
5f6432

Receptor Binding Affinity

Fluorinated compounds, including those with piperidine structures, have shown selective binding to serotonin receptors, particularly the 5-HT1D receptor. This selectivity is attributed to the fluorine substitution, which can improve pharmacokinetic properties compared to non-fluorinated analogues . The binding affinity and agonist efficacy in vitro were significantly enhanced, indicating potential therapeutic applications in mood disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine structure, particularly the introduction of fluorine and hydroxyimino groups, play a pivotal role in enhancing biological activity. For instance, altering substituents on the piperidine ring can lead to variations in receptor affinity and antimicrobial potency.

Key findings from SAR analysis include:

  • Fluorination : Increases lipophilicity and may enhance membrane permeability.
  • Hydroxyimino Group : Influences hydrogen bonding capabilities, which can affect receptor interactions.

Case Study 1: Antibacterial Efficacy

In a comparative study, derivatives of piperidine with hydroxyimino groups were synthesized and tested for antibacterial activity. The results indicated that compounds with higher fluorination levels exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced antibacterial properties due to better interaction with bacterial cell membranes .

Case Study 2: Neuropharmacology

Another study explored the neuropharmacological effects of similar compounds on serotonin receptors. The findings revealed that certain derivatives not only bound effectively but also induced significant downstream signaling pathways associated with mood elevation, indicating potential use in treating depression and anxiety disorders .

Properties

Molecular Formula

C8H15FN2O2

Molecular Weight

190.22 g/mol

IUPAC Name

1-fluoro-3-(4-hydroxyiminopiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C8H15FN2O2/c9-5-8(12)6-11-3-1-7(10-13)2-4-11/h8,12-13H,1-6H2

InChI Key

BZQFYZISGBFTTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)CC(CF)O

Origin of Product

United States

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